molecular formula C21H35N3O3 B3990367 N-[2-[[2-[3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy]phenyl]methylamino]ethyl]acetamide

N-[2-[[2-[3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy]phenyl]methylamino]ethyl]acetamide

Cat. No.: B3990367
M. Wt: 377.5 g/mol
InChI Key: GPFUSHMFCXWTOK-UHFFFAOYSA-N
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Description

N-[2-[[2-[3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy]phenyl]methylamino]ethyl]acetamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a hydroxypropoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-[3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy]phenyl]methylamino]ethyl]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Hydroxypropoxy Intermediate: This step involves the reaction of a phenol derivative with an epoxide to form the hydroxypropoxy group.

    Cyclohexyl(methyl)amino Group Addition: The hydroxypropoxy intermediate is then reacted with cyclohexylmethylamine under controlled conditions to introduce the cyclohexyl(methyl)amino group.

    Acetamide Formation: Finally, the compound is reacted with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[2-[3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy]phenyl]methylamino]ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted acetamides or amines.

Scientific Research Applications

N-[2-[[2-[3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy]phenyl]methylamino]ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interactions with various biological targets and its potential as a drug candidate.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-[[2-[3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy]phenyl]methylamino]ethyl]acetamide involves its interaction with specific molecular targets. The cyclohexyl(methyl)amino group may interact with receptors or enzymes, modulating their activity. The hydroxypropoxy group can enhance the compound’s solubility and bioavailability, while the acetamide group may contribute to its stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(3-aminopropoxy)phenyl]ethyl]acetamide
  • N-[2-[2-(3-hydroxypropoxy)phenyl]ethyl]acetamide
  • N-[2-[2-(3-cyclohexylamino)phenyl]ethyl]acetamide

Uniqueness

N-[2-[[2-[3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy]phenyl]methylamino]ethyl]acetamide is unique due to the presence of the cyclohexyl(methyl)amino group, which imparts specific biological activity and chemical properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-[[2-[3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy]phenyl]methylamino]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O3/c1-17(25)23-13-12-22-14-18-8-6-7-11-21(18)27-16-20(26)15-24(2)19-9-4-3-5-10-19/h6-8,11,19-20,22,26H,3-5,9-10,12-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFUSHMFCXWTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNCC1=CC=CC=C1OCC(CN(C)C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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